molecular formula C11H11F3O2 B12559608 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one CAS No. 147729-84-8

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one

Katalognummer: B12559608
CAS-Nummer: 147729-84-8
Molekulargewicht: 232.20 g/mol
InChI-Schlüssel: QQTRVSVBLRFHSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C11H11F3O2 It is a trifluoromethyl ketone, characterized by the presence of an ethoxy group and a phenyl group attached to the central carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one typically involves the reaction of 1,1,1-trifluoro-3-phenyl-2-propanone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of trifluoromethyl carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of various substituted trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential neuroprotective effects, where it may inhibit apoptosis by modulating specific signaling pathways in neurons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential neuroprotective effects make it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

147729-84-8

Molekularformel

C11H11F3O2

Molekulargewicht

232.20 g/mol

IUPAC-Name

3-ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one

InChI

InChI=1S/C11H11F3O2/c1-2-16-9(10(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI-Schlüssel

QQTRVSVBLRFHSB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=CC=C1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.